Coumberone

Description

BenchChem offers high-quality Coumberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumberone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

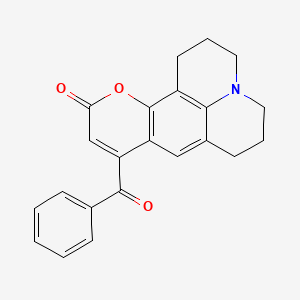

IUPAC Name |

6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJJSADMDWUKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Coumberone: A Fluorogenic Probe for Aldo-Keto Reductase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Coumberone, a pivotal research tool for investigating the activity of aldo-keto reductase (AKR) family 1C enzymes. Contrary to functioning as a therapeutic agent with a mechanism of action, Coumberone is a fluorogenic probe whose utility lies in its metabolic conversion by AKR1C enzymes into a fluorescent product, enabling the quantification of their enzymatic activity.

Core Concept: Coumberone as a Metabolic Reporter

Coumberone is a non-fluorescent molecule that can freely permeate living cells. Its core function is to act as a substrate for several isoforms of the AKR1C family, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] Upon reduction by these NADPH-dependent oxidoreductases, Coumberone is converted into its fluorescent alcohol metabolite, Coumberol. The intensity of the fluorescence emitted by Coumberol is directly proportional to the rate of Coumberone metabolism, thus serving as a real-time indicator of AKR1C enzymatic activity within intact cells.[3][4] This methodology offers high sensitivity and a broad dynamic range for measuring enzyme induction.[3][4]

The primary application of Coumberone lies in the study of cellular stress responses, particularly the activation of the Nrf2-antioxidant response element (ARE) signaling pathway. The expression of AKR1C enzymes is regulated by this pathway, making Coumberone an invaluable tool for screening compounds that induce these cytoprotective enzymes.[3][4]

Biochemical Mechanism of Action

The fundamental "mechanism of action" of Coumberone is its role as a substrate in a biochemical reaction. The process can be summarized as follows:

-

Substrate: Coumberone

-

Enzymes: Aldo-keto reductase 1C isoforms (AKR1C1, AKR1C2, AKR1C3, AKR1C4)

-

Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

-

Product: Coumberol (fluorescent)

The reaction involves the reduction of a keto group on the Coumberone molecule to a hydroxyl group, yielding Coumberol. This conversion is dependent on the presence and activity of AKR1C enzymes and the availability of the cofactor NADPH.

Quantitative Data

While comprehensive kinetic data for Coumberone across all AKR1C isoforms is not extensively published, available information indicates a preferential metabolism by AKR1C3. Coumberone has been reported to exhibit a 10-fold greater catalytic efficiency for AKR1C3 compared to AKR1C2 in vitro.[1]

| Parameter | Enzyme | Value | Reference |

| Km | AKR1C3 | 0.3 µmol/L | ResearchGate |

Note: This table will be updated as more comprehensive kinetic data becomes publicly available.

For comparison, the kinetic constants for other substrates with AKR1C3 are provided to give context to the enzyme's activity.

| Substrate | Km, app (µM) | Vmax, app | Vmax/Km |

| 11KA4 | 0.23 ± 0.03 | 1.00 ± 0.02 | 4.35 |

| 11K-5α-dione | 0.17 ± 0.02 | 0.73 ± 0.01 | 4.29 |

| 11KAST | 0.16 ± 0.03 | 0.04 ± 0.00 | 0.25 |

| A4 | 0.23 ± 0.05 | 0.08 ± 0.00 | 0.35 |

| AST | 0.19 ± 0.04 | 0.02 ± 0.00 | 0.11 |

| 5α-dione | 0.16 ± 0.04 | 0.02 ± 0.00 | 0.13 |

Source: Adapted from scientific publications on AKR1C3 kinetics.

The fluorescent product, Coumberol, has an excitation maximum of approximately 385 nm and an emission maximum of around 510 nm.

The Nrf2-ARE Signaling Pathway: The Biological Context for Coumberone Use

Coumberone is a tool to probe the activity of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to stressors or inducing agents, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including those for AKR1C enzymes. This leads to their increased transcription and translation, bolstering the cell's defensive capabilities.

Experimental Protocols

Below is a generalized protocol for a cell-based assay to measure AKR1C activity using Coumberone. This protocol may require optimization for specific cell types and experimental conditions.

Objective: To quantify the induction of AKR1C enzyme activity in cultured cells following treatment with a test compound.

Materials:

-

Cultured cells of interest (e.g., HepG2, IMR-32)

-

Cell culture medium (phenol red-free for fluorescence assays)

-

Test compound (potential Nrf2-ARE inducer)

-

Coumberone stock solution (in DMSO)

-

AKR1C3-specific inhibitor (e.g., SN34037) for isoform-specific analysis

-

96-well microplates (white or black for fluorescence)

-

Fluorescence microplate reader (Excitation: ~385 nm, Emission: ~510 nm)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for adherence and growth within 24-48 hours.

-

Compound Treatment: Treat cells with the test compound at various concentrations for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for the induction of AKR1C expression. Include a vehicle control (e.g., DMSO).

-

Assay Initiation:

-

Remove the treatment medium and wash the cells gently with PBS.

-

Add fresh, phenol (B47542) red-free medium containing Coumberone to each well. A final concentration of 5-10 µM Coumberone is typically used.

-

For isoform-specific measurements, include wells with Coumberone and a specific inhibitor (e.g., an AKR1C3 inhibitor) to distinguish the activity of the target isoform from others.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of 1 to 4 hours. The optimal incubation time should be determined empirically to ensure the fluorescence signal is within the linear range of the instrument.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths set to approximately 385 nm and 510 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing medium and Coumberone but no cells.

-

Normalize the fluorescence signal to cell number or protein concentration to account for variations in cell density.

-

Compare the fluorescence signals from treated cells to those from vehicle-treated control cells to determine the fold-induction of AKR1C activity.

-

Conclusion

Coumberone is a powerful and sensitive tool for the real-time measurement of AKR1C enzyme activity in living cells. Its application is central to the investigation of the Nrf2-ARE signaling pathway and the screening of compounds that modulate this important cytoprotective mechanism. Understanding its function as a fluorogenic probe, rather than a therapeutic agent, is key to its effective use in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imaging induction of cytoprotective enzymes in intact human cells: coumberone, a metabolic reporter for human AKR1C enzymes reveals activation by panaxytriol, an active component of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Transformation of Coumberone into a Fluorescent Beacon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumberone is a non-fluorescent molecule that undergoes a profound transformation in the presence of specific enzymes, emerging as the highly fluorescent compound, Coumberol. This conversion serves as a powerful tool for probing the activity of aldo-keto reductase 1C (AKR1C) isoforms, enzymes implicated in a range of physiological and pathological processes, including cancer and neurodegenerative diseases. This technical guide provides an in-depth exploration of the mechanism behind Coumberone's fluorescence, detailing the enzymatic reaction, the photophysical properties of its fluorescent product, and the experimental protocols for its application.

Introduction: From Pro-fluorophore to Fluorophore

Coumberone's utility lies in its nature as a fluorogenic probe . In its native state, Coumberone possesses a chemical structure that does not efficiently emit light upon excitation. The key to unlocking its fluorescent potential lies in a specific enzymatic reduction.

The Role of Aldo-Keto Reductase 1C (AKR1C)

The enzymes responsible for the conversion of Coumberone to its fluorescent counterpart, Coumberol, are members of the aldo-keto reductase 1C (AKR1C) superfamily. These NADP(H)-dependent oxidoreductases play a crucial role in the metabolism of steroids, prostaglandins, and various xenobiotics. The four human AKR1C isoforms (AKR1C1-AKR1C4) can all catalyze the reduction of Coumberone.

The Transformation: A Shift in Molecular Structure and Electronic Properties

The core of Coumberone's transition to a fluorescent entity is a chemical reduction of a ketone group to a hydroxyl (alcohol) group, yielding Coumberol.

The Chemical Reaction

The enzymatic reaction involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl carbon of Coumberone's benzoyl moiety. This reduction converts the ketone to a secondary alcohol, fundamentally altering the electronic structure of the molecule.

Reaction Pathway:

Caption: Enzymatic conversion of Coumberone to Coumberol.

The Emergence of Fluorescence: A Photophysical Perspective

The transformation from a ketone to an alcohol has a profound impact on the photophysical properties of the molecule, leading to the emergence of strong fluorescence in Coumberol. This can be attributed to several factors:

-

Increased Conjugation and Electron Delocalization: The reduction of the carbonyl group can enhance the overall π-conjugation of the system. In many coumarin (B35378) derivatives, the presence of an electron-donating group, such as a hydroxyl group, in conjugation with the coumarin core leads to a significant increase in the fluorescence quantum yield. This is due to a more efficient intramolecular charge transfer (ICT) character in the excited state.

-

Reduction of Non-Radiative Decay Pathways: The carbonyl group in Coumberone can provide pathways for non-radiative decay of the excited state, such as intersystem crossing or vibrational relaxation, which quench fluorescence. The conversion to a hydroxyl group can restrict these non-radiative pathways, thereby increasing the probability of radiative decay (fluorescence).

-

Changes in Excited State Geometry: The geometry of the molecule in the excited state can influence its fluorescence properties. The structural change from Coumberone to Coumberol likely leads to a more rigid and planar excited state geometry in Coumberol, which disfavors non-radiative decay processes and enhances fluorescence emission.

Photophysical Properties of Coumberol

The fluorescence of Coumberol is characterized by its distinct excitation and emission spectra.

Table 1: Spectral Properties of Coumberol

| Property | Value | Reference |

| Excitation Maximum (λex) | 385 nm | [Citations will be added] |

| Emission Maximum (λem) | 510 nm | [Citations will be added] |

| Fluorescence Quantum Yield (ΦF) | Data not available in searched literature | |

| Fluorescence Lifetime (τ) | Data not available in searched literature |

Experimental Protocols

The enzymatic conversion of Coumberone to fluorescent Coumberol provides a robust method for measuring AKR1C activity in various experimental settings.

In Vitro Enzyme Activity Assay

This protocol outlines a general method for measuring the activity of purified AKR1C enzymes or cell lysates.

Workflow for In Vitro AKR1C Activity Assay:

Caption: Workflow for in vitro AKR1C activity assay.

Materials:

-

Purified AKR1C enzyme or cell lysate

-

Coumberone stock solution (e.g., 10 mM in DMSO)

-

NADPH stock solution (e.g., 20 mM in buffer)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing reaction buffer, NADPH (final concentration, e.g., 200 µM), and the enzyme source.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding Coumberone to a final concentration (e.g., 10 µM).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 510 nm over a time course.

-

The rate of increase in fluorescence is proportional to the AKR1C activity.

Live-Cell Imaging of AKR1C Activity

Coumberone is cell-permeable, making it an excellent tool for monitoring AKR1C activity in living cells.

Workflow for Live-Cell Imaging:

Caption: Workflow for live-cell imaging of AKR1C activity.

Materials:

-

Cells of interest cultured on a suitable imaging platform

-

Coumberone stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Fluorescence microscope equipped with appropriate filters (e.g., DAPI or similar filter set)

Procedure:

-

Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.

-

Replace the culture medium with fresh medium containing Coumberone at a final concentration of 5-10 µM.

-

Incubate the cells at 37°C in a CO2 incubator for 1-4 hours.

-

Wash the cells with fresh, pre-warmed medium to remove excess Coumberone.

-

Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for Coumberol (Ex: ~385 nm, Em: ~510 nm). The intracellular fluorescence intensity will be proportional to the AKR1C activity.

Synthesis and Characterization of Coumberol

While detailed protocols for the specific synthesis of Coumberol are not widely published, it can be prepared by the chemical reduction of Coumberone.

General Reduction Protocol

A common method for the reduction of ketones to alcohols is the use of a reducing agent such as sodium borohydride (B1222165) (NaBH4).

Reaction Scheme:

Caption: General scheme for the chemical synthesis of Coumberol.

Procedure Outline:

-

Dissolve Coumberone in a suitable solvent mixture, such as methanol and dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or a weak acid.

-

Extract the product with an organic solvent and purify by column chromatography.

Characterization

The structure of the synthesized Coumberol would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the conversion of the ketone to a hydroxyl group, evidenced by the appearance of a new signal for the carbinol proton and a shift in the signal of the carbinol carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of Coumberol, which will be 2 atomic mass units higher than that of Coumberone due to the addition of two hydrogen atoms.

Conclusion

Coumberone serves as an elegant and effective tool for the study of AKR1C enzymes. Its transformation from a non-fluorescent molecule to the intensely fluorescent Coumberol upon enzymatic reduction provides a sensitive and specific readout of enzyme activity. This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize Coumberone in their studies of cellular metabolism and disease. Further characterization of the photophysical properties of Coumberol, such as its fluorescence quantum yield and lifetime, will undoubtedly enhance its utility as a quantitative fluorescent probe.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Coumarone (Benzofuran)

A Note on Terminology: The term "Coumberone" is not a recognized chemical name within standard nomenclature. It is highly probable that this is a typographical error for "Coumarone," an older, common name for the heterocyclic compound Benzofuran (B130515) . This guide will focus on the synthesis and chemical properties of benzofuran, a significant scaffold in medicinal chemistry and materials science.

Benzofuran is a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring.[1][2] This core structure is present in a vast number of natural products, pharmaceuticals, and functional materials, making it a subject of intense interest for researchers, scientists, and drug development professionals.[3][4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][5][6] Clinically approved drugs such as the antiarrhythmic agent amiodarone (B1667116) and the gout treatment benzbromarone (B1666195) feature the benzofuran nucleus.[1][7]

Chemical and Physical Properties of Benzofuran

Benzofuran, also known as coumarone, is a colorless liquid at room temperature.[8] It is primarily extracted from coal tar or produced synthetically through the dehydrogenation of 2-ethylphenol.[9] The key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₆O |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 173-175 °C |

| Melting Point | -18 °C |

| Density | 1.091 g/mL |

| Solubility | Soluble in organic solvents like benzene, toluene, and gasoline.[10] |

| CAS Number | 271-89-6 |

Data sourced from various chemical databases and supplier information.

Synthesis of the Benzofuran Core

The construction of the benzofuran ring system has evolved from classical name reactions to highly efficient modern catalytic strategies.

Classical Synthetic Methods

-

Perkin Rearrangement : Historically, the first synthesis of benzofuran was achieved by Perkin in 1870.[2][4] This method involves the reaction of a coumarin (B35378) derivative, such as 3,4-dibromo-3,4-dihydrocoumarin, with potassium hydroxide, which leads to a rearrangement and formation of the benzofuran ring.[1]

-

Claisen Rearrangement : This approach utilizes the thermal or Lewis acid-catalyzed rearrangement of an aryl propargyl ether. The resulting intermediate undergoes cyclization to form the benzofuran scaffold.[2]

-

Internal Claisen Condensation : This method involves the cyclization of an intermediate dicarbonyl compound, which can be formed by the reaction of a bromoester with a phenolic ketone derivative.[8]

Modern Catalytic Strategies for Benzofuran Synthesis

Recent advancements have focused on transition-metal-catalyzed reactions, offering high yields, functional group tolerance, and atom economy.[4] These methods typically involve the coupling of a substituted phenol (B47542) with an alkyne, followed by an intramolecular cyclization.

| Catalyst System | Reactants | General Conditions | Typical Yields |

| Palladium (Pd) | o-Iodophenols and Terminal Alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst), base (e.g., Et₃N), solvent (e.g., toluene), heat.[4] | High (often >80%) |

| Palladium (Pd) | Aryl Boronic Acids and 2-(2-formylphenoxy)acetonitriles | Pd(OAc)₂, ligand (e.g., bpy), solvent (e.g., toluene), 90 °C.[4][7] | Good to High |

| Copper (Cu) | Salicylaldehydes, Substituted Amines, and Calcium Carbide | CuBr, Na₂CO₃, DMSO/H₂O, heat.[4] | High |

| Ruthenium (Ru) | m-Hydroxybenzoic Acids and Alkynes | Ru-catalyst, Mg(OAc)₂, γ-valerolactone (GVL), aerobic oxidation.[4] | Good |

| Gold (Au) / Silver (Ag) | Quinols and Alkynyl Esters | Gold-promoted cyclization.[4] | Good |

| Base-Catalyzed | Substituted Salicylaldehydes and α-Haloketones | Triethylamine (B128534) (Et₃N), neat conditions (Rap-Stoermer reaction).[4] | Excellent (81-97%) |

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization

This protocol describes a common and versatile method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes using a palladium-copper co-catalyst system.

Materials:

-

o-Iodophenol (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Toluene (solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

-

Add dry, degassed toluene, followed by triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture to remove the triethylamine salt and catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted benzofuran.

Diagram: General Synthetic Workflow

Caption: A typical workflow for the synthesis of benzofuran derivatives.

Chemical Properties and Reactivity

The chemical reactivity of benzofuran is governed by the electronic properties of the fused bicyclic system. The furan ring is electron-rich, making it susceptible to electrophilic attack.[11]

Electrophilic Substitution

Electrophilic substitution is a primary reaction pathway for benzofuran.[12]

-

Regioselectivity : The frontier electron populations indicate that the C2 and C3 positions of the furan ring are the most reactive towards electrophiles.[11] Metallation with strong bases like n-butyllithium (n-BuLi) typically occurs at the C2 position, forming a 2-lithiated species that can react with various electrophiles.[13] In contrast, many other electrophilic reactions, such as those with aldehydes or ketones, can occur at the electron-rich C3 position.[11][13]

-

Halogenation : Benzofuran reacts with bromine to form halogen-substituted derivatives, which are important intermediates for further cross-coupling reactions.[11]

-

Friedel-Crafts Acylation : This reaction, typically catalyzed by Lewis acids like SnCl₄, introduces an acyl group onto the benzofuran ring.[11]

-

Vilsmeier-Haack Formylation : This reaction introduces a formyl group (-CHO), usually at the C2 position.[12]

Cycloaddition Reactions

Benzofuran can participate in cycloaddition reactions. For example, it can undergo a Diels-Alder reaction with electron-deficient dienophiles.[13] It can also undergo [2+2] cycloaddition reactions.[12]

Diagram: Reactivity of the Benzofuran Core

Caption: Key reaction sites on the benzofuran molecule.

Experimental Protocol 2: Vilsmeier-Haack Formylation of Benzofuran

This protocol describes the introduction of a formyl group onto the benzofuran ring.

Materials:

-

Benzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM) (solvent)

-

Sodium acetate (B1210297) solution (for workup)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and stirrer, cool a solution of DMF in DCM in an ice bath.

-

Slowly add POCl₃ to the cooled DMF solution with stirring. This forms the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

-

Add a solution of benzofuran in DCM dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography or recrystallization to yield benzofuran-2-carbaldehyde.

Diagram: Perkin Rearrangement for Benzofuran Synthesis

Caption: The classical Perkin rearrangement pathway from coumarin to benzofuran.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. jocpr.com [jocpr.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and medicinal significance of benzofuran: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. bepls.com [bepls.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of benzofuranes and benzothiophenes [quimicaorganica.org]

- 9. Benzofuran - Wikipedia [en.wikipedia.org]

- 10. What is coumarone resin? properties and applications - Yuantai [m.yuantaichems.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Coumberone: A Fluorogenic Probe for Aldo-Keto Reductase 1C Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Coumberone, a pivotal fluorogenic probe for studying the activity of aldo-keto reductase 1C (AKR1C) isoforms. This document details its chemical properties, mechanism of action, and its application in cellular assays. Included are detailed experimental protocols for utilizing Coumberone, a summary of its enzymatic kinetics, and a discussion of the key signaling pathway involved in the regulation of AKR1C enzymes. This guide is intended to serve as a valuable resource for researchers in pharmacology, cancer biology, and drug discovery focused on the AKR1C enzyme family.

Introduction

Coumberone (CAS No. 878019-47-7) is a specialized metabolic probe designed for the sensitive and selective detection of AKR1C enzyme activity in cellular systems.[1][2] The AKR1C enzyme family, consisting of isoforms AKR1C1, AKR1C2, AKR1C3, and AKR1C4, plays a crucial role in the metabolism of steroids, prostaglandins, and various xenobiotics. Dysregulation of AKR1C activity has been implicated in a range of pathologies, including cancer and chemoresistance. Coumberone's unique fluorogenic properties make it an invaluable tool for high-throughput screening of AKR1C inhibitors and for elucidating the role of these enzymes in cellular processes.

Chemical and Physical Properties

Coumberone is a heterocyclic compound with the molecular formula C22H19NO3.[1] Its structure allows it to be readily taken up by cells. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 878019-47-7 | [1][2][3] |

| Molecular Formula | C22H19NO3 | [1] |

| Molecular Weight | 345.39 g/mol | [1] |

| IUPAC Name | 6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one | [4] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO |

Synthesis of Coumberone

Mechanism of Action

Coumberone itself is a non-fluorescent molecule. Its utility as a probe lies in its metabolic conversion by AKR1C enzymes into a highly fluorescent product, Coumberol.[1] This enzymatic reduction of a carbonyl group on the Coumberone molecule is what triggers the fluorescence.

Enzymatic Conversion

The core of Coumberone's mechanism is the NADPH-dependent reduction catalyzed by AKR1C isoforms. This reaction is highly efficient and allows for the real-time monitoring of enzyme activity.

The Nrf2-ARE Signaling Pathway

The expression and activity of AKR1C enzymes are regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under conditions of cellular stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter regions of target genes, and initiates the transcription of a suite of cytoprotective enzymes, including the AKR1C isoforms. The induction of AKR1C enzymes can be quantitatively measured using Coumberone in the presence of ARE activator compounds.[5]

Experimental Protocols

The following protocols provide a general framework for using Coumberone to measure AKR1C activity in cells. Optimization may be required for specific cell lines and experimental conditions.

Cellular AKR1C Activity Assay

This protocol describes a fluorometric assay to measure AKR1C activity in intact cells.

Materials:

-

Coumberone stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (phenol red-free recommended)

-

96-well black, clear-bottom microplates

-

Cell line of interest (e.g., HCT116, COS-1, IMR-32)

-

Fluorometric microplate reader (Excitation: ~385 nm, Emission: ~510 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions.

-

Compound Treatment (Optional): If screening for inhibitors or inducers, treat the cells with the compounds of interest at the desired concentrations and for the appropriate duration.

-

Preparation of Coumberone Working Solution: Dilute the Coumberone stock solution in phenol (B47542) red-free cell culture medium to the desired final concentration (typically 5-30 µM).

-

Assay Initiation: Remove the existing medium from the cells and add the Coumberone working solution.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 385 nm and emission at approximately 510 nm.

Quantitative Data

Coumberone exhibits differential catalytic efficiency across the AKR1C isoforms. This selectivity is a key aspect of its utility.

| AKR1C Isoform | Apparent Km (µM) | Apparent Vmax (relative) | Catalytic Efficiency (Vmax/Km) (relative) |

| AKR1C1 | ~1.5 | ~0.1 | ~0.07 |

| AKR1C2 | ~1.0 | ~0.2 | ~0.2 |

| AKR1C3 | ~0.3 | ~1.0 | ~3.3 |

| AKR1C4 | Data not readily available | Data not readily available | Data not readily available |

Note: The values presented are approximate and can vary depending on the experimental conditions. The data highlights the significantly higher catalytic efficiency of AKR1C3 for Coumberone compared to AKR1C1 and AKR1C2.

Conclusion

Coumberone is a powerful and versatile tool for the study of AKR1C enzymes. Its fluorogenic nature allows for sensitive and real-time measurement of enzyme activity in a cellular context. This technical guide provides the essential information for researchers to effectively utilize Coumberone in their studies, from understanding its fundamental properties to implementing detailed experimental protocols. The ability to probe the activity of the Nrf2-ARE-AKR1C signaling axis makes Coumberone particularly valuable for research in cancer biology, drug metabolism, and the development of novel therapeutics targeting the AKR1C isoforms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging induction of cytoprotective enzymes in intact human cells: coumberone, a metabolic reporter for human AKR1C enzymes reveals activation by panaxytriol, an active component of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

Coumberone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Coumberone, a fluorogenic probe utilized in the study of aldo-keto reductase 1C (AKR1C) isoforms. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant biological pathways.

Core Molecular Data

Coumberone is a valuable tool for assessing the metabolic activity of AKR1C enzymes within cellular environments. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉NO₃ | [1][2][3][4][5] |

| Molecular Weight | 345.39 g/mol | [2][3][4][5] |

| CAS Number | 878019-47-7 | [2][3] |

Mechanism of Action and Biological Significance

Coumberone functions as a metabolic probe that is converted by all four members of the AKR1C enzyme family into its fluorescent alcohol derivative, Coumberol.[2][4][5] This conversion allows for the quantitative measurement of AKR1C activity. The AKR1C enzyme family plays a crucial role in the metabolism of steroid hormones, prostaglandins, and various xenobiotics.

The induction of AKR1C enzymes, particularly AKR1C2 and AKR1C3, is regulated by the antioxidant response element (ARE). This signaling pathway is activated in response to cellular stressors, leading to the transcription of a suite of cytoprotective enzymes.

AKR1C Induction Signaling Pathway

The following diagram illustrates the signaling pathway leading to the induction of AKR1C enzymes. Cellular stress triggers the activation of the Nrf2-ARE pathway, a key regulator of cytoprotective gene expression.

Experimental Protocol: Fluorometric Assay for AKR1C3 Activity

This protocol outlines a method for quantifying AKR1C3 activity in cells using Coumberone in conjunction with a specific AKR1C3 inhibitor.

Materials

-

Coumberone

-

AKR1C3-specific inhibitor (e.g., SN34037)

-

Cell culture medium (phenol red-free)

-

96-well plates (white, clear bottom for fluorescence reading)

-

Plate reader with fluorescence detection capabilities

Procedure

-

Cell Seeding: Plate cells in a white, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: For experiments involving specific AKR1C3 activity, pre-incubate a subset of wells with an AKR1C3 inhibitor for a specified time.

-

Coumberone Addition: Add Coumberone to all wells at a final concentration typically ranging from 5 to 30 µM.

-

Incubation: Incubate the plate at 37°C for a duration determined by the cell type and experimental goals (e.g., 1-3 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity of the produced Coumberol using a plate reader. The typical excitation and emission wavelengths are 385 nm and 510 nm, respectively.

-

Data Analysis: The activity of AKR1C3 can be determined by the difference in fluorescence between samples treated with and without the specific inhibitor.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the fluorometric assay.

References

- 1. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 5. AKR1C1 | Cancer Genetics Web [cancer-genetics.org]

The Spectroscopic Landscape of Coumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of coumarin (B35378) derivatives, focusing on two widely utilized fluorescent probes: 7-Amino-4-methylcoumarin (AMC) and 7-Hydroxycoumarin (Umbelliferone). Due to the ambiguity and lack of detailed spectroscopic data for a compound specifically named "Coumberol," this guide presents data and protocols for these well-characterized alternatives to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Spectroscopic Properties of Selected Coumarin Derivatives

The fluorescence properties of coumarin derivatives are highly dependent on their structural substitutions and the solvent environment. The following tables summarize key quantitative data for 7-Amino-4-methylcoumarin and 7-Hydroxycoumarin.

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 341 - 354 nm | Varies with solvent[1][2][3] |

| Emission Maximum (λem) | 430 - 445 nm | Varies with solvent[1][2][3] |

| Quantum Yield (Φf) | ~0.5 | Ethanol[4] |

| Fluorescence Lifetime (τf) | Varies with solvent | Refer to specific studies[5] |

Table 2: Spectroscopic Properties of 7-Hydroxycoumarin (Umbelliferone)

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 326 nm | Ethanol[6] |

| Emission Maximum (λem) | 407 - 459 nm | Varies with solvent and pH[7][8] |

| Quantum Yield (Φf) | 0.08 - 0.32 | Ethanol, PBS (pH 7.4)[6][9][10] |

| Fluorescence Lifetime (τf) | 4.2 ns | PBS (pH 7.4)[9][10] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of fluorescent probes is essential for their effective application. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of a coumarin derivative.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Coumarin sample

-

Spectroscopy-grade solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of the coumarin sample in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation wavelength).

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum. If unknown, a preliminary scan can be performed.

-

Scan a range of excitation wavelengths (e.g., 250-450 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan a range of emission wavelengths, starting from ~10 nm above the excitation wavelength to avoid scattered light (e.g., λex + 10 nm to 600 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

Measurement of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a coumarin sample relative to a known standard.

Materials:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Coumarin sample

-

Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546)

-

Spectroscopy-grade solvent

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of each line is proportional to the quantum yield.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φstd * (Slopex / Slopestd) * (ηx² / ηstd²) where Φstd is the quantum yield of the standard, Slopex and Slopestd are the slopes from the plots, and ηx and ηstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).[4]

-

References

- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 8. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

AKR1C Isoforms and Coumberone Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldo-keto reductase 1C (AKR1C) subfamily of enzymes, comprising four isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4), plays a pivotal role in the metabolism of a wide array of substrates, including steroids, prostaglandins, and xenobiotics.[1] These enzymes are NADPH-dependent oxidoreductases that catalyze the conversion of aldehydes and ketones to their corresponding alcohols.[1] Due to their involvement in the regulation of potent steroid hormones and their differential expression in various tissues and disease states, particularly in cancer, the AKR1C isoforms have emerged as significant targets for drug development.

This technical guide provides a comprehensive overview of the AKR1C isoforms with a specific focus on their interaction with coumberone, a fluorogenic substrate utilized for monitoring their activity.[2] We will delve into the substrate specificity of each isoform, present quantitative kinetic data, detail experimental protocols for their study, and visualize key pathways and workflows.

AKR1C Isoform Substrate Specificity

The four AKR1C isoforms share a high degree of sequence homology but exhibit distinct substrate specificities and tissue distribution, leading to their diverse physiological roles.

-

AKR1C1 (also known as 20α-hydroxysteroid dehydrogenase) is primarily involved in the metabolism of progestins, catalyzing the conversion of progesterone (B1679170) to its inactive form, 20α-hydroxyprogesterone. It also displays activity towards other steroids.

-

AKR1C2 (also known as type 3 3α-hydroxysteroid dehydrogenase) plays a crucial role in the inactivation of androgens by converting 5α-dihydrotestosterone (DHT) to the less potent 3α-androstanediol.

-

AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase) is unique in its ability to catalyze the formation of potent androgens and estrogens. It converts androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol. Its overexpression is implicated in the progression of prostate and breast cancer.

-

AKR1C4 (also known as type 1 3α-hydroxysteroid dehydrogenase) is predominantly expressed in the liver and is involved in bile acid synthesis and the metabolism of xenobiotics.

Coumberone as a Fluorogenic Substrate

Coumberone is a valuable tool for studying AKR1C activity. It is a non-fluorescent ketone that, upon reduction by an AKR1C enzyme, is converted to the highly fluorescent alcohol, coumberol (B8201823). This conversion allows for a direct and continuous measurement of enzyme activity in both in vitro assays and living cells.[2][3][4] While coumberone is reported to be a substrate for all AKR1C isoforms, the majority of published research has focused on its use for monitoring AKR1C2 and AKR1C3 activity.[2][3][4]

Quantitative Data on Substrate Specificity

The following tables summarize the kinetic parameters of the four human AKR1C isoforms with coumberone and a representative steroid substrate, 5β-dihydrotestosterone (5β-DHT). This comparative data highlights the differential substrate preferences among the isoforms.

Table 1: Kinetic Parameters of Human AKR1C Isoforms with Coumberone

| Isoform | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| AKR1C1 | Data not available | Data not available | Data not available |

| AKR1C2 | Data not available | Data not available | Data not available |

| AKR1C3 | 0.3[3] | Data not available | Data not available |

| AKR1C4 | Data not available | Data not available | Data not available |

Table 2: Kinetic Parameters of Human AKR1C Isoforms with 5β-Dihydrotestosterone (5β-DHT) [5]

| Isoform | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| AKR1C1 | 131 ± 13 | 1.1 ± 0.0 | 0.008 |

| AKR1C2 | 14 ± 1 | 0.11 ± 0.00 | 0.008 |

| AKR1C3 | 11 ± 1 | 0.11 ± 0.00 | 0.010 |

| AKR1C4 | 5.0 ± 0.4 | 3.1 ± 0.1 | 0.620 |

Data are presented as mean ± S.D. This table illustrates the varying efficiencies of the AKR1C isoforms in metabolizing a key steroid substrate.

Experimental Protocols

Recombinant Human AKR1C Protein Expression and Purification

This protocol describes the expression of His-tagged AKR1C isoforms in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

pET expression vector containing the human AKR1C cDNA with an N-terminal His6-tag

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar (B569324) plates containing appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA Agarose (B213101) resin

-

Dialysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

-

Transformation: Transform the pET-AKR1C expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC Purification:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged AKR1C protein with Elution Buffer.

-

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Protein Concentration and Purity: Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

AKR1C Enzyme Kinetic Assay using a Fluorogenic Substrate (Coumberone)

This protocol outlines a continuous fluorometric assay to determine the kinetic parameters of AKR1C isoforms with coumberone.

Materials:

-

Purified recombinant AKR1C enzyme

-

Assay Buffer (100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH stock solution (10 mM in Assay Buffer)

-

Coumberone stock solution (10 mM in DMSO)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~510 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Assay Buffer and a fixed concentration of NADPH (e.g., 200 µM).

-

Substrate Addition: Add varying concentrations of coumberone to the wells. It is recommended to perform a substrate titration curve to determine the optimal range.

-

Enzyme Addition: Initiate the reaction by adding a small, fixed amount of the purified AKR1C enzyme to each well.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the increase in fluorescence intensity over time in kinetic mode.

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Convert the fluorescence units to product concentration using a standard curve of coumberol.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated by dividing Vmax by the enzyme concentration.

-

Cell-Based AKR1C Activity Assay

This protocol describes a method to measure AKR1C activity in intact cells using coumberone.

Materials:

-

Cells of interest (e.g., cancer cell lines) cultured in appropriate media

-

Coumberone stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well clear-bottom black plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment (Optional): Treat cells with compounds of interest (e.g., potential inhibitors or inducers of AKR1C expression) for the desired duration.

-

Substrate Loading: Wash the cells with PBS and then add fresh, serum-free media containing a final concentration of coumberone (e.g., 10 µM).

-

Incubation: Incubate the cells at 37°C for a specified period (e.g., 1-4 hours).

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence of the coumberol product directly in the plate reader.

-

Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope.

-

-

Data Normalization: Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or crystal violet assay) to account for differences in cell number.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to AKR1C function and its study.

Caption: Metabolic conversion of steroids and coumberone by AKR1C isoforms.

Caption: The Nrf2-ARE signaling pathway leading to AKR1C gene expression.

Caption: A typical experimental workflow for AKR1C enzyme production and activity measurement.

Conclusion

The AKR1C isoforms represent a family of enzymes with critical roles in human physiology and disease. Their distinct but overlapping substrate specificities make them challenging yet promising targets for therapeutic intervention. The use of fluorogenic probes like coumberone provides a powerful method for studying the activity of these enzymes in real-time. This guide has provided a foundational understanding of AKR1C substrate specificity, detailed experimental approaches for their characterization, and visual representations of their biological context and study. Further research to fully elucidate the kinetic profiles of all isoforms with a broader range of substrates, including coumberone, will be invaluable for the development of isoform-selective inhibitors and a deeper understanding of their roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imaging induction of cytoprotective enzymes in intact human cells: coumberone, a metabolic reporter for human AKR1C enzymes reveals activation by panaxytriol, an active component of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Coumberone: A Fluorogenic Probe for Elucidating Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), presents a significant challenge to global health. A common pathological hallmark of these devastating disorders is cellular oxidative stress. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. It controls the expression of a battery of cytoprotective genes, including members of the aldo-keto reductase (AKR) 1C subfamily, by binding to the antioxidant response element (ARE) in their promoter regions. Consequently, the Nrf2-ARE signaling pathway has emerged as a prime therapeutic target for neuroprotective strategies.

This technical guide details the application of Coumberone, a fluorogenic probe, for the sensitive and quantitative measurement of AKR1C enzyme activity. As the expression of these enzymes is downstream of Nrf2 activation, Coumberone serves as an effective tool to probe the status of this critical neuroprotective pathway in various in vitro models of neurodegenerative disease. This guide provides a comprehensive overview of the probe's mechanism, detailed experimental protocols for its use in neuronal cell lines, and a summary of its enzymatic and photophysical properties, enabling researchers to effectively integrate this tool into their drug discovery and disease modeling workflows.

Core Principles: Mechanism of Action

Coumberone is a cell-permeable, non-fluorescent molecule that acts as a substrate for aldo-keto reductase (AKR) enzymes of the 1C subfamily (AKR1C1, AKR1C2, and AKR1C3). Upon enzymatic reduction of its ketone moiety by these NADPH-dependent oxidoreductases, Coumberone is converted into its highly fluorescent alcohol metabolite, Coumberol. The resulting fluorescence intensity is directly proportional to the AKR1C enzyme activity within the cell. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for both quantitative plate-based assays and high-resolution fluorescence microscopy.

The induction of AKR1C enzymes is a downstream event of the activation of the Nrf2-ARE signaling pathway.[1][2][3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and detoxification enzymes, including AKR1C isoforms.[1][2][3][4] Therefore, by measuring the activity of AKR1C enzymes, Coumberone provides an indirect but functionally relevant readout of Nrf2-ARE pathway activation.

Data Presentation: Quantitative Properties of Coumberone and Coumberol

For the effective design and interpretation of experiments using Coumberone, a clear understanding of its enzymatic and photophysical parameters is essential. The following tables summarize the key quantitative data available for Coumberone and its fluorescent product, Coumberol.

| Parameter | Value | Enzyme Isoform | Reference |

| Michaelis-Menten Constant (Km) | 0.3 µM | AKR1C3 | [5] |

Table 1: Enzymatic kinetics of Coumberone.

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | 385 nm | In vitro assays | [5][6] |

| Emission Wavelength (λem) | 510 nm | In vitro assays | [5][6] |

| Fluorescence Quantum Yield (ΦF) | Data not currently available in cited literature |

Table 2: Photophysical properties of Coumberol.

Experimental Protocols

This section provides detailed methodologies for the application of Coumberone in common in vitro neurodegenerative disease models, specifically focusing on neuronal cell lines.

Protocol 1: Fluorometric Assay of AKR1C Activity in a 96-Well Plate Format

This protocol is suitable for high-throughput screening of compounds that modulate the Nrf2-ARE pathway by measuring endpoint AKR1C activity in neuronal cell lines such as SH-SY5Y or IMR-32.[5][7]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y, IMR-32)

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

White, clear-bottom 96-well plates

-

Coumberone stock solution (e.g., 10 mM in DMSO)

-

Phenol (B47542) red-free cell culture medium

-

Plate reader with fluorescence detection capabilities (excitation/emission filters for ~385/510 nm)

-

Test compounds (Nrf2 activators or inhibitors)

-

Cell lysis buffer (optional, for normalization)

-

Protein assay reagent (e.g., BCA kit, optional)

Procedure:

-

Cell Seeding: Seed the neuroblastoma cells into a white, clear-bottom 96-well plate at a density of 6,000 to 2 x 105 cells per well in 100 µL of culture medium.[6][8] The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the time of the assay.

-

Cell Treatment: After allowing the cells to adhere overnight, treat the cells with the test compounds at various concentrations for the desired period (e.g., 24-48 hours) to induce or inhibit the Nrf2-ARE pathway. Include appropriate vehicle controls.

-

Probe Loading: Prepare a working solution of Coumberone in phenol red-free medium at a final concentration of 5-10 µM.[5][6] Aspirate the treatment medium from the wells and add 100 µL of the Coumberone working solution to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.[6] The optimal incubation time should be determined to ensure a linear increase in fluorescence and to avoid substrate depletion.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with excitation set to ~385 nm and emission set to ~510 nm.

-

Data Analysis (Optional Normalization): To account for variations in cell number, the fluorescence readings can be normalized to the total protein content per well. After the fluorescence measurement, lyse the cells and perform a protein quantification assay.

Protocol 2: Fluorescence Microscopy of AKR1C Activity in Neuronal Cells

This protocol allows for the visualization of AKR1C activity at the single-cell level, providing spatial information on the activation of the Nrf2-ARE pathway.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y, IMR-32) or primary neurons

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Cell culture medium and supplements

-

Coumberone stock solution (10 mM in DMSO)

-

Phenol red-free imaging medium (e.g., Hibernate E)

-

Fluorescence microscope equipped with a DAPI or similar filter set (for excitation ~380 nm and emission ~510 nm) and a heated stage with CO2 control.

-

Test compounds

-

Hoechst 33342 or other nuclear stain (optional)

Procedure:

-

Cell Culture and Treatment: Plate the neuronal cells on glass-bottom dishes or chamber slides. Once the desired cell density and morphology are achieved, treat the cells with test compounds as described in Protocol 1.

-

Probe Loading: Prepare a 5 µM solution of Coumberone in phenol red-free imaging medium.[5] Wash the cells once with warm imaging medium and then incubate them with the Coumberone solution at 37°C for 30-60 minutes.

-

Imaging: Mount the dish or slide on the microscope stage. Using a filter set appropriate for Coumberol's excitation and emission spectra, acquire fluorescence images. If desired, co-stain with a nuclear marker like Hoechst 33342 to visualize the cell nuclei.

-

Image Analysis: The fluorescence intensity of individual cells or subcellular regions can be quantified using image analysis software (e.g., ImageJ/Fiji). This allows for the assessment of cell-to-cell variability in AKR1C activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Conclusion and Future Directions

Coumberone is a valuable and accessible tool for probing the activity of the neuroprotective Nrf2-ARE pathway in cellular models of neurodegenerative diseases. Its fluorogenic nature allows for both high-throughput screening of potential therapeutic compounds and detailed single-cell imaging studies. The protocols provided in this guide offer a starting point for researchers to integrate this probe into their experimental workflows.

Future research directions could include the development of Coumberone derivatives with improved photophysical properties, such as longer excitation and emission wavelengths to minimize autofluorescence in biological samples. Furthermore, while the current applications are primarily in vitro, the development of methodologies for the use of Coumberone or similar probes in more complex models, such as organoids or even in vivo animal models, would represent a significant advancement in our ability to study the dynamics of the Nrf2-ARE pathway in the context of a living organism. Such advancements will be crucial in the ongoing effort to develop effective therapies for neurodegenerative diseases.

References

- 1. NRF2 as a Therapeutic Target in Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 3. Nrf2 activation in the treatment of neurodegenerative diseases: a focus on its role in mitochondrial bioenergetics and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NRF2 as a Therapeutic Target in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-based screening for engineered aldo-keto reductase KmAKR with improved catalytic performance and extended substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Coumberone in High-Throughput Screening Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Coumberone as a fluorogenic probe in high-throughput screening (HTS) assays, with a primary focus on the activity of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3). This document details the underlying biochemical principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in drug discovery and development.

Introduction to Coumberone and its Application in HTS

Coumberone is a non-fluorescent compound that serves as a substrate for certain members of the aldo-keto reductase (AKR) superfamily, most notably AKR1C3. Upon enzymatic reduction by AKR1C3, Coumberone is converted into the highly fluorescent product, Coumberol. This conversion forms the basis of a sensitive and specific fluorometric assay amenable to high-throughput screening formats.

The primary application of the Coumberone-based assay is the determination of AKR1C3 activity in cellular and biochemical systems. AKR1C3 is a key enzyme in steroid hormone metabolism and has been implicated in the progression of various cancers, including prostate and breast cancer, as well as in resistance to certain chemotherapeutics. Therefore, identifying modulators of AKR1C3 activity is a significant area of interest in drug discovery.

The AKR1C3 Signaling Pathway and its Relevance in Disease

AKR1C3 is a critical enzyme that catalyzes the conversion of weak androgens and estrogens to their more potent forms, thereby promoting hormone-dependent cancer cell proliferation. Its expression is regulated by several transcription factors, including Nrf2, Siah2, ERG, STAT3, and Sp3. The downstream effects of AKR1C3 activity are multifaceted, influencing cell survival, apoptosis, and metastasis. A simplified representation of the AKR1C3 signaling pathway is illustrated below.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Coumberone-based AKR1C3 assay.

| Parameter | Value | Reference |

| Coumberone | ||

| Fluorescence | Non-fluorescent | [1] |

| Coumberol | ||

| Excitation Wavelength (λex) | 385 nm | [1] |

| Emission Wavelength (λem) | 510 nm | [1] |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported in the searched literature. | |

| Assay Performance | ||

| Signal-to-Background (S/B) Ratio | Not explicitly reported in the searched literature, but described as having a broad dynamic range.[2] | [2] |

| Z'-factor | Dependent on assay conditions and optimization. |

Detailed Experimental Protocol for a 96-Well HTS Assay

This protocol is designed for a 96-well plate format and can be adapted for higher density formats (e.g., 384-well) with appropriate volume adjustments.

4.1. Materials and Reagents

-

Cells expressing AKR1C3 (e.g., genetically engineered cell line or primary cells)

-

Cell culture medium (phenol red-free recommended to reduce background fluorescence)

-

Coumberone stock solution (e.g., 10 mM in DMSO)

-

AKR1C3 inhibitor (optional, for specificity control, e.g., SN34037)

-

Phosphate-buffered saline (PBS)

-

96-well, black, clear-bottom microplates

-

Fluorescence plate reader with excitation at ~385 nm and emission detection at ~510 nm

4.2. Experimental Procedure

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment (for inhibitor screening):

-

Prepare serial dilutions of test compounds and control inhibitors.

-

Remove the cell culture medium from the plate.

-

Add fresh, phenol (B47542) red-free medium containing the test compounds to the respective wells.

-

Include vehicle-only (e.g., DMSO) and positive control inhibitor wells.

-

Incubate for the desired treatment period (e.g., 1-24 hours).

-

-

Coumberone Addition and Incubation:

-

Prepare a working solution of Coumberone in phenol red-free medium to a final concentration of 5-10 µM.

-

Remove the compound-containing medium.

-

Add the Coumberone working solution to all wells.

-

Incubate the plate at 37°C for 1-3 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a plate reader with excitation set to ~385 nm and emission to ~510 nm.

-

4.3. Data Analysis

-

Background Subtraction: Subtract the average fluorescence of no-cell control wells from all other wells.

-

Normalization: For inhibitor screens, normalize the data to the vehicle-treated controls (representing 100% activity) and a potent inhibitor control (representing 0% activity).

-

Dose-Response Curves: For active compounds, plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a Coumberone-based HTS assay for the identification of AKR1C3 inhibitors.

Broader Applications and Future Directions

While the primary application of Coumberone in HTS is for monitoring AKR1C3 activity, it is important to note that it can also be a substrate for other AKR1C isoforms.[1] Therefore, for studies requiring isoform-specific inhibition, the use of selective inhibitors as controls is crucial.

The Coumberone-based assay has been instrumental in identifying novel inhibitors of AKR1C3 and in elucidating the role of this enzyme in disease. Future applications could involve adapting this assay for more complex biological systems, such as 3D cell cultures or organoids, to better recapitulate the in vivo environment. Furthermore, the development of new fluorogenic probes with improved photophysical properties, such as longer emission wavelengths to minimize interference from biological autofluorescence, will continue to advance the field of high-throughput screening for AKR family members.

Conclusion

Coumberone is a valuable tool for high-throughput screening assays aimed at identifying and characterizing modulators of AKR1C3 activity. Its conversion to a fluorescent product provides a robust and sensitive readout that is well-suited for automated screening platforms. This technical guide provides researchers with the fundamental knowledge and a practical protocol to implement this assay in their drug discovery efforts targeting AKR1C3 and related enzymes.

References

- 1. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging induction of cytoprotective enzymes in intact human cells: coumberone, a metabolic reporter for human AKR1C enzymes reveals activation by panaxytriol, an active component of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

Coumberone stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Coumberone and Related Coumarin (B35378) Derivatives

Disclaimer: As of the date of this document, specific, publicly available stability and storage data for Coumberone is limited. The following guide is a comprehensive overview based on the stability of structurally related coumarin compounds and general principles of pharmaceutical stability testing. Researchers, scientists, and drug development professionals should use this as a foundational resource, with the understanding that empirical stability studies specific to Coumberone are essential for definitive guidance.

Introduction to Coumberone Stability

Coumberone, a fluorogenic probe used in biological research, belongs to the coumarin class of compounds. The inherent stability of a molecule like Coumberone is a critical parameter that influences its shelf-life, storage conditions, and the reliability of experimental results. Degradation of the active compound can lead to a loss of fluorescence, altered biological activity, and the formation of potentially interfering impurities. This guide outlines the key considerations for assessing the stability of Coumberone and provides a framework for establishing appropriate storage and handling procedures.

Recommended Storage Conditions (Based on Supplier Data)

While comprehensive stability data is not widely published, manufacturer and supplier recommendations provide initial guidance for the short-term storage of Coumberone solutions.

| Storage Condition | Duration | Recommendation |

| Stock Solution (in DMSO) | Up to 6 months | Store at -80°C. |

| Stock Solution (in DMSO) | Up to 1 month | Store at -20°C. |

| Working Solution (for in vivo experiments) | Same day | Prepare fresh before use. |

Forced Degradation Studies: A Framework for Coumberone

Forced degradation, or stress testing, is a critical component of understanding a drug substance's intrinsic stability.[1][2] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3][4] The goal is to induce degradation to a level of approximately 5-20%.[5]

Typical Stress Conditions for Coumarin Derivatives

The following table summarizes common stress conditions applied in forced degradation studies of coumarin-based compounds, which can serve as a starting point for Coumberone.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl or H₂SO₄ at 40-60°C for 1-5 days.[2][3] | Hydrolysis of the lactone ring. |